![molecular formula C13H19N5O2 B8044169 2-[Methyl-[3-[(1-oxido-1,2,4-benzotriazin-1-ium-3-yl)amino]propyl]amino]ethanol](/img/structure/B8044169.png)
2-[Methyl-[3-[(1-oxido-1,2,4-benzotriazin-1-ium-3-yl)amino]propyl]amino]ethanol
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Overview
Description
2-[Methyl-[3-[(1-oxido-1,2,4-benzotriazin-1-ium-3-yl)amino]propyl]amino]ethanol is an intriguing compound, primarily noted for its multifaceted applications in various scientific fields. The unique structural components of this compound contribute to its versatility and effectiveness in numerous chemical reactions and biological mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Methyl-[3-[(1-oxido-1,2,4-benzotriazin-1-ium-3-yl)amino]propyl]amino]ethanol typically involves a multi-step chemical reaction. One common approach includes the nucleophilic substitution reaction between 1-oxido-1,2,4-benzotriazin-3-amine and a methylated ethylene diamine derivative. This reaction often requires precise temperature control and the use of appropriate solvents to ensure a high yield.
Industrial Production Methods: In an industrial setting, large-scale production may utilize continuous flow reactors to maintain optimal reaction conditions. Catalysts may be employed to increase reaction efficiency and decrease production time, ensuring a scalable and economically viable process.
Chemical Reactions Analysis
Types of Reactions it Undergoes: The compound is known to undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions Used:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, altering its functional groups.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonium chloride.
Major Products Formed from These Reactions: The products vary depending on the reaction type. Oxidation may yield derivatives with increased oxygen content, while reduction can result in simpler amine derivatives. Substitution reactions can generate a range of substituted benzotriazine compounds.
Scientific Research Applications
2-[Methyl-[3-[(1-oxido-1,2,4-benzotriazin-1-ium-3-yl)amino]propyl]amino]ethanol has diverse applications across different scientific domains:
Chemistry: Used as an intermediate in organic synthesis and a catalyst in various chemical reactions.
Biology: Studied for its potential role in biochemical assays and cellular studies due to its reactive nature.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The compound’s mechanism of action involves its interaction with specific molecular targets and pathways. It often acts by binding to enzymes or receptors, modulating their activity. The presence of the benzotriazine moiety is critical for its reactivity, enabling it to participate in various biochemical pathways.
Comparison with Similar Compounds
When compared to other similar compounds, such as 2-[Methyl-[3-[(1-oxido-1,2,4-benzotriazin-1-ium-3-yl)amino]ethyl]amino]ethanol and 2-[Ethyl-[3-[(1-oxido-1,2,4-benzotriazin-1-ium-3-yl)amino]propyl]amino]ethanol, 2-[Methyl-[3-[(1-oxido-1,2,4-benzotriazin-1-ium-3-yl)amino]propyl]amino]ethanol stands out due to its specific structural configuration that confers unique reactivity and binding properties. The additional methyl group enhances its interaction capabilities, making it more effective in certain chemical and biological contexts.
This is just scratching the surface. This compound holds vast potential that could unlock new discoveries in numerous fields!
Properties
IUPAC Name |
2-[methyl-[3-[(1-oxido-1,2,4-benzotriazin-1-ium-3-yl)amino]propyl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-17(9-10-19)8-4-7-14-13-15-11-5-2-3-6-12(11)18(20)16-13/h2-3,5-6,19H,4,7-10H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDWGQMLKKDPFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC1=NC2=CC=CC=C2[N+](=N1)[O-])CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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